molecular formula C6H7NO2 B570075 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- CAS No. 116967-16-9

1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)-

Cat. No.: B570075
CAS No.: 116967-16-9
M. Wt: 125.127
InChI Key: XGZAKLAGPQJGRO-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- is an organic compound with a pyrrole ring substituted at the 2-position with a carboxaldehyde group and at the 1-position with a hydroxymethyl group

Properties

IUPAC Name

1-(hydroxymethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-6-2-1-3-7(6)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZAKLAGPQJGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the condensation of pyrrole with formaldehyde under acidic conditions. The reaction typically requires a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the reactive carboxaldehyde and hydroxymethyl groups, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- is unique due to the presence of both the carboxaldehyde and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

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